δ-CEHC is a water-soluble metabolite of γ-TOH, a form of vitamin E. It is primarily formed through the ω-oxidation and subsequent β-oxidation of the phytyl side chain of γ-TOH in the liver. [, , ] δ-CEHC is excreted in urine and serves as a biomarker for γ-TOH intake and metabolism. [, , ] Studies suggest that δ-CEHC may possess antioxidant properties similar to its parent compound. []
Delta-CEHC is derived from the metabolism of vitamin E, specifically delta-tocopherol. It belongs to the class of compounds known as chromanols, characterized by their chromanol ring structure. Chromanols are recognized for their antioxidant properties and are studied for their role in various biological processes, including cellular signaling and protection against oxidative stress .
Key Steps in Synthesis:
The molecular structure of delta-CEHC is characterized by a chroman core with hydroxyl groups that contribute to its biological activity. The compound's structure can be represented as follows:
The chromanol ring consists of a six-membered aromatic ring fused to a five-membered heterocyclic ring containing an oxygen atom. The presence of hydroxyl groups at specific positions on the ring enhances its reactivity and biological function .
Delta-CEHC participates in various chemical reactions due to its functional groups:
The mechanism of action of delta-CEHC primarily involves its role as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This action is critical in preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases.
In addition to its antioxidant properties, delta-CEHC may influence signaling pathways related to inflammation and cell survival, although detailed studies are still ongoing to elucidate these mechanisms fully .
Delta-CEHC has several scientific applications:
Research continues to explore the full range of benefits associated with delta-CEHC, particularly in relation to health promotion and disease prevention .
Delta checks represent a critical quality control mechanism in clinical laboratories that involves comparing a patient's current laboratory result with previous result(s) from the same individual to detect potentially erroneous values. This comparison employs predefined thresholds that define the maximum allowable biological variation expected for a specific analyte under stable physiological conditions. When the difference between sequential results exceeds this threshold—calculated as an absolute change, percentage change, or rate of change—the system flags the result for technical review [2] [4]. The fundamental equation for relative difference calculation is expressed as:
$$D = \frac{\text{Current result} - \text{Previous result}}{\text{Previous result}} \times 100\%$$
This mathematical approach allows laboratories to objectively identify specimens where the observed variation exceeds plausible biological changes, suggesting potential errors in the testing process [2].
The conceptual framework of delta checks rests on distinguishing between normal physiological variation and variation caused by preanalytical or analytical errors. Biological variation encompasses both within-subject (intraindividual) fluctuations and between-subject (interindividual) differences, while analytical variation represents the inherent imprecision of the measurement procedure itself. Delta check thresholds aim to account for these combined variations, establishing limits beyond which the probability of an error is significantly heightened [4]. This framework transforms serial patient data into a continuous quality control tool that complements traditional quality control methods using commercial control materials.
Table 1: Common Delta Check Calculation Methods
Method Type | Calculation Formula | Example Application Context |
---|---|---|
Absolute Difference | |X2 - X1| | Electrolytes (e.g., sodium) |
Relative Difference | |X2 - X1| / X1 × 100% | Renal function tests (e.g., creatinine) |
Rate of Change | |X2 - X1| / (T2 - T1) | Critical care settings (e.g., glucose) |
The concept of delta checks emerged in the 1970s when John Ladenson first proposed computer-assisted detection of implausible changes in individual patient results as a novel quality control strategy. This innovation coincided with two transformative developments in laboratory medicine: the computerization of laboratory information systems and the automation of high-volume analyzers. These technologies enabled the storage of and rapid access to historical patient data essential for implementing delta checks [6] [8].
Early adoption faced significant challenges due to technological limitations. Initial systems relied on batch processing rather than real-time data analysis, creating delays in error detection. The 1980s saw gradual integration of delta checks into autoverification protocols, allowing preliminary results to be held automatically when delta check thresholds were exceeded. This period also marked the standardization of basic delta check rules through professional organizations, establishing consensus on parameters for common chemistry and hematology analytes [4].
The evolution of delta checks accelerated in the 1990s-2000s with advances in computational power and middleware development. Laboratories transitioned from simple univariate rules to more sophisticated multivariate approaches that considered correlations between multiple analytes. Research during this period focused on optimizing thresholds using biological variation data and statistical methods to reduce false-positive flags while maintaining high error detection sensitivity. The development of the Clinical Laboratory Standards Institute (CLSI) guideline EP33 ("Use of Delta Checks in the Medical Laboratory") provided evidence-based recommendations for implementation, reflecting the maturation of delta checks as a standardized quality tool [4] [8].
Table 2: Historical Milestones in Delta Check Implementation
Time Period | Key Developments | Impact on Laboratory Practice |
---|---|---|
1970s | Conceptualization by Ladenson; early computerization | Foundation for patient-based quality control |
1980s | Integration with autoverification systems | Real-time error detection capabilities |
1990s | Biological variation-based threshold optimization | Improved specificity in error detection |
2000s | Multivariate algorithms; middleware applications | Context-aware delta checks with reduced false flags |
2010s-present | Unit-specific thresholds; machine learning approaches | Precision delta checks tailored to patient subgroups |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5